1-((3-ethoxy-4-fluorophenyl)sulfonyl)-1H-benzo[d]imidazole
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Overview
Description
1-((3-ethoxy-4-fluorophenyl)sulfonyl)-1H-benzo[d]imidazole is a chemical compound with a molecular formula of C15H13FN2O3S. It is a member of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-1H-benzo[d]imidazole typically involves the reaction of 3-ethoxy-4-fluoroaniline with benzimidazole-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-((3-ethoxy-4-fluorophenyl)sulfonyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-((3-ethoxy-4-fluorophenyl)sulfonyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, resulting in antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Ethoxy-4-fluorophenyl)sulfonyl-1H-benzotriazole
- 1-[(3-Ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole
Uniqueness
1-((3-ethoxy-4-fluorophenyl)sulfonyl)-1H-benzo[d]imidazole is unique due to its specific structural features, such as the presence of both ethoxy and fluorophenyl groups, which contribute to its distinct chemical and biological properties. These features differentiate it from other benzimidazole derivatives and make it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-ethoxy-4-fluorophenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c1-2-21-15-9-11(7-8-12(15)16)22(19,20)18-10-17-13-5-3-4-6-14(13)18/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBWJMJLZIHXHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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